molecular formula C11H25N B14490083 N-Ethyl-N-methyloctan-1-amine CAS No. 65446-51-7

N-Ethyl-N-methyloctan-1-amine

Cat. No.: B14490083
CAS No.: 65446-51-7
M. Wt: 171.32 g/mol
InChI Key: VBESUKCLGKGCEM-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyloctan-1-amine is an organic compound classified as a tertiary amine. It consists of an octane chain with an ethyl and a methyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyloctan-1-amine typically involves the alkylation of secondary amines. One common method is the reaction of N-methyloctan-1-amine with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the secondary amine attacks the ethyl iodide, resulting in the formation of the tertiary amine.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyloctan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound back to its secondary amine form.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: N-Methyloctan-1-amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-methyloctan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: this compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyloctan-1-amine involves its interaction with biological molecules through its nitrogen atom. The nitrogen atom can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile compound in biochemical reactions. Its molecular targets include enzymes and receptors that interact with amine groups.

Comparison with Similar Compounds

Similar Compounds

    N-Methyloctan-1-amine: A secondary amine with similar properties but lacks the ethyl group.

    N,N-Dimethyloctan-1-amine: Another tertiary amine with two methyl groups instead of an ethyl and a methyl group.

    N-Ethyl-N-methylhexan-1-amine: A shorter chain analogue with similar chemical behavior.

Uniqueness

N-Ethyl-N-methyloctan-1-amine is unique due to its specific combination of an ethyl and a methyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.

Properties

CAS No.

65446-51-7

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-ethyl-N-methyloctan-1-amine

InChI

InChI=1S/C11H25N/c1-4-6-7-8-9-10-11-12(3)5-2/h4-11H2,1-3H3

InChI Key

VBESUKCLGKGCEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)CC

Origin of Product

United States

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